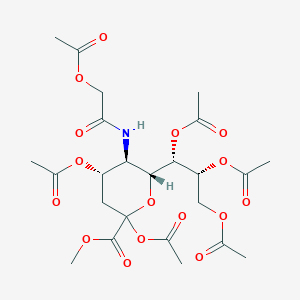

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a versatile acetylated neuraminic acid derivative. Neuraminic acids, commonly known as sialic acids, are a family of nine-carbon sugars that play crucial roles in biological processes. This compound is often present as the terminal sugar of glycoproteins and glycolipids, contributing to cellular recognition and signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound involves large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and diols.

Substitution: Derivatives with various functional groups replacing the acetyl groups.

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

Overview:

Glycobiology focuses on the study of carbohydrates and their roles in biological systems. The compound serves as a valuable tool for understanding glycan structures and their functions.

Applications:

- Synthesis of Glycoconjugates: It is used in the synthesis of glycoproteins and glycolipids, which are crucial for cell signaling and recognition processes.

- Studying Sialic Acids: This compound is particularly relevant in the study of sialic acids, which are important for cellular interactions and immune responses.

Case Study:

A study published in Glycobiology demonstrated the use of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic acid methyl ester in synthesizing sialylated glycoconjugates. These conjugates were shown to enhance the binding affinity to specific lectins, illustrating the compound's utility in designing biomolecules with tailored properties .

Pharmaceutical Applications

Overview:

The compound has potential implications in drug development, particularly concerning vaccines and therapeutics targeting sialic acid interactions.

Applications:

- Vaccine Development: Its derivatives can be used to create vaccines that mimic pathogen surfaces, enhancing immune responses.

- Antiviral Agents: Research indicates that modifications of this compound may inhibit viral entry by blocking sialic acid receptors on host cells.

Case Study:

Research conducted by Zhang et al. (2022) explored the antiviral properties of modified sialic acids against influenza viruses. The study found that derivatives of this compound significantly reduced viral attachment and entry into host cells .

Diagnostic Applications

Overview:

This compound can be utilized in diagnostic assays to detect specific glycan patterns associated with diseases.

Applications:

- Biomarker Discovery: It aids in identifying glycan biomarkers for various diseases, including cancer.

- Diagnostic Kits: Its derivatives are incorporated into diagnostic kits for detecting sialic acid levels in biological samples.

Data Table: Diagnostic Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Biomarker Discovery | Identifying disease-specific glycan patterns | Cancer diagnostics |

| Diagnostic Kits | Kits for measuring sialic acid levels | Blood tests for metabolic disorders |

Material Science

Overview:

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Applications:

- Nanomaterials: It can be used as a building block for creating nanomaterials with specific surface properties.

- Biocompatible Polymers: The compound can be incorporated into polymers to enhance biocompatibility for medical devices.

Case Study:

A recent study highlighted the incorporation of this compound into polymer matrices to improve biocompatibility and reduce inflammatory responses in tissue engineering applications .

Wirkmechanismus

The compound exerts its effects by interacting with specific receptors and enzymes on the cell surface. It is involved in molecular recognition processes, where it binds to lectins and other carbohydrate-binding proteins. This interaction triggers signaling pathways that regulate various cellular functions, including immune response and cell adhesion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Acetylneuraminic acid methyl ester

- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester

- Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate

Uniqueness

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is unique due to its specific acetylation pattern and the presence of the glycolyl group. This structural variation enhances its binding affinity to certain receptors and increases its stability in biological systems compared to other neuraminic acid derivatives.

Biologische Aktivität

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester (also referred to as Pentaacetyl Neu5Ac) is a synthetic derivative of sialic acid, characterized by the presence of five acetyl groups. This compound plays a significant role in glycobiology and has implications in various biological processes, particularly in viral infections, cancer research, and neurological studies.

- Molecular Formula : C22H31NO14

- Molecular Weight : 533.48 g/mol

- CAS Number : 73208-82-9

- Melting Point : 154-155 °C

- Solubility : Soluble in organic solvents; less soluble in water

Role in Viral Infections

Sialic acids are crucial for viral binding to host cells. Pentaacetyl Neu5Ac has been studied for its potential to inhibit viral entry by mimicking natural sialic acids on cell surfaces. Research indicates that this compound can interfere with the binding of viruses such as influenza and HIV to host cells, thus providing a basis for therapeutic strategies against viral infections .

Cancer Research

Altered sialic acid metabolism is a hallmark of cancer cells. Pentaacetyl Neu5Ac is employed in studies to understand how modifications in sialic acid structures affect tumor progression and metastasis. It has been shown that cancer cells often exhibit increased levels of sialylation, which can enhance their ability to evade immune detection. The compound serves as a tool to explore these metabolic pathways and develop glycomimetics that could potentially target cancerous cells .

Neurological Applications

In neurobiology, sialic acids are vital for neuronal development and function. Pentaacetyl Neu5Ac is used in research focusing on neurodegenerative diseases, where alterations in sialic acid expression may contribute to disease pathology. The compound's ability to modulate cellular interactions and signaling pathways makes it a candidate for further investigation in conditions such as Alzheimer's disease .

Case Studies

- Viral Binding Inhibition : A study demonstrated that Pentaacetyl Neu5Ac significantly reduced the binding affinity of influenza virus to epithelial cells in vitro. This suggests its potential as a preventive agent against influenza infections .

- Sialic Acid Metabolism in Cancer : Research indicated that treatment with Pentaacetyl Neu5Ac altered the expression of sialyltransferases in breast cancer cell lines, resulting in decreased metastatic potential .

- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of Pentaacetyl Neu5Ac showed promise in improving cognitive functions and reducing amyloid-beta accumulation .

Applications and Future Directions

| Application Area | Description | Potential Impact |

|---|---|---|

| Viral Infections | Inhibits viral binding through sialic acid mimicry | Development of antiviral drugs |

| Cancer Therapy | Modulates sialic acid metabolism | Targeted therapies for cancer treatment |

| Neurobiology | Investigates neuronal signaling and development | Insights into neurodegenerative disease mechanisms |

Eigenschaften

IUPAC Name |

methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLNEPRLKNKBFL-MVXXMNISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.